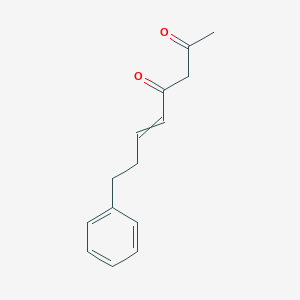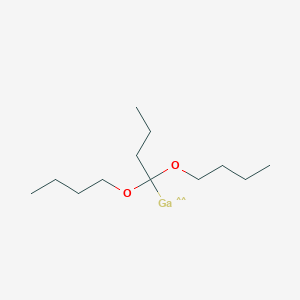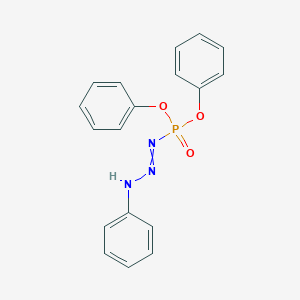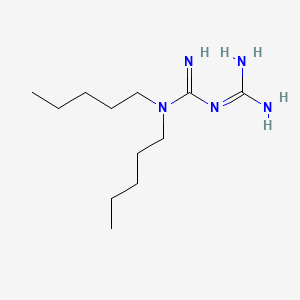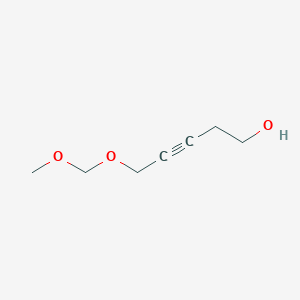![molecular formula C14H12N2O3 B14336835 2-[2-(2-Nitrophenyl)phenyl]acetamide CAS No. 100872-53-5](/img/structure/B14336835.png)
2-[2-(2-Nitrophenyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Nitrophenyl)phenyl]acetamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-nitrophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)phenyl]acetamide typically involves the reaction of 2-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Nitrophenyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-[2-(2-Aminophenyl)phenyl]acetamide
Substitution: Various substituted derivatives depending on the substituent introduced
Hydrolysis: 2-[2-(2-Nitrophenyl)phenyl]acetic acid and aniline
Aplicaciones Científicas De Investigación
2-[2-(2-Nitrophenyl)phenyl]acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Nitrophenyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide, 2’-nitro-: Similar structure but lacks the additional phenyl group.
N-(2-Biphenylyl)acetamide: Similar structure but with a different substitution pattern on the aromatic rings.
Uniqueness
2-[2-(2-Nitrophenyl)phenyl]acetamide is unique due to the presence of both a nitrophenyl and a phenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
100872-53-5 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-[2-(2-nitrophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(17)9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)16(18)19/h1-8H,9H2,(H2,15,17) |
Clave InChI |
HBVOAGIPGXJISH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
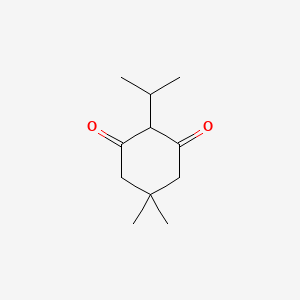
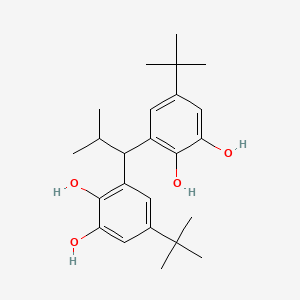
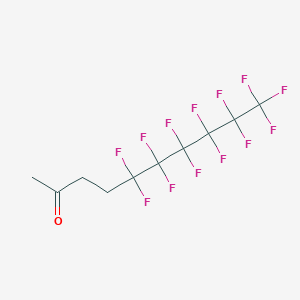
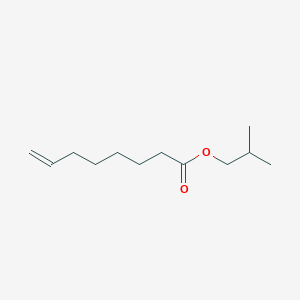
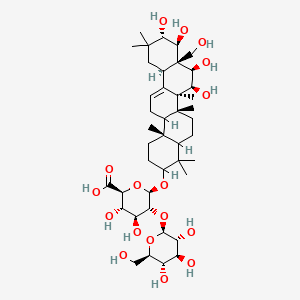
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
